Dapoxetine N-Oxide (90per cent)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dapoxetine N-Oxide is an impurity of Dapoxetine . Dapoxetine, marketed as Priligy among others, is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation (PE) in men 18–64 years old . The major product at the end of the metabolic pathway is circulating dapoxetine N-oxide, which is a weak SSRI and contributes no clinical effect .

Synthesis Analysis

The preparation method of Dapoxetine N-Oxide has been disclosed in a patent . A novel and practical asymmetric synthesis of dapoxetine hydrochloride by using the chiral auxiliary (S)-tert-butanesulfinamide was explored .

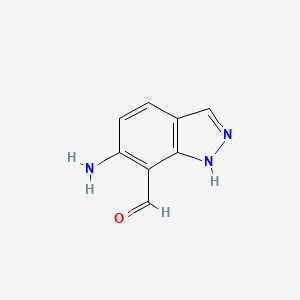

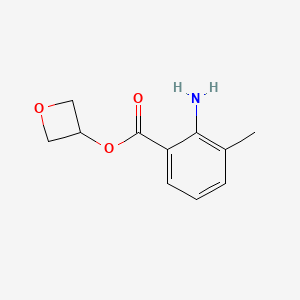

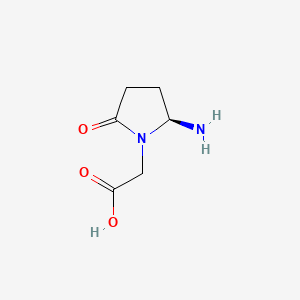

Molecular Structure Analysis

The Dapoxetine N-Oxide molecule contains a total of 49 bond(s). There are 26 non-H bond(s), 17 multiple bond(s), 6 rotatable bond(s), 17 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 positively charged N, 1 quaternary N, and 1 ether(s) (aromatic) .

Chemical Reactions Analysis

N-dealkylation, hydroxylation, N-oxidation and dearylation were found to be the main metabolic reactions for the investigated xenobiotic . The relative clearance values of three variants, 2D6*90, *94, and V342M, exhibited no markedly increased relative clearance of 106.17%, 107.78%, and 109.98%, respectively; the rest 19 variants exhibited significantly decreased levels ranging from 27.56% to 84.64% .

Physical And Chemical Properties Analysis

Dapoxetine N-Oxide is a Pale Orange to Light Brown Sticky Solid . The molecular formula is C21H23NO2 .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

Dapoxetine, a serotonin transporter inhibitor, has been studied extensively for its pharmacokinetics. Research shows that Dapoxetine is rapidly absorbed with peak plasma concentrations reached about 1 hour after dosing. The elimination of Dapoxetine is biphasic, with an initial half-life of approximately 1.4 hours and a terminal half-life of approximately 20 hours. Dapoxetine and its metabolites, including Dapoxetine N-Oxide, exhibit time-invariant pharmacokinetics and dose proportionality, and their pharmacokinetics are unaffected by multiple dosing. These characteristics suggest a consistent and predictable metabolic profile, essential for understanding its mechanism of action and potential applications in treating various conditions (Modi et al., 2006).

Therapeutic Applications Beyond Premature Ejaculation

While Dapoxetine's primary application is in treating premature ejaculation, research has explored its effects on other physiological conditions. One study investigated Dapoxetine's ability to attenuate testosterone-induced prostatic hyperplasia in rats. The study found that Dapoxetine, along with another treatment, reversed the increase in prostate weight and relative prostate weight induced by testosterone. This suggests Dapoxetine's potential protective effects against benign prostatic hyperplasia, attributed to its anti-proliferative, anti-inflammatory, and pro-apoptotic activities (Sayed et al., 2016).

Pharmacological Interactions and Effects

Investigations into Dapoxetine's pharmacological interactions, particularly its no significant pharmacokinetic or cognitive interactions with ethanol, indicate its safety profile when co-administered with substances like alcohol. This aspect is crucial for its broader application and understanding its safety in various therapeutic contexts (Modi et al., 2007).

Molecular and Cellular Effects

Studies on Dapoxetine's molecular and cellular effects, such as its block on cloned Kv4.3 potassium channels, provide insight into its mechanism at the cellular level. Dapoxetine reduces the peak amplitude of Kv4.3 currents and accelerates the decay rate of current inactivation in a concentration-dependent manner. This knowledge contributes to understanding the drug's therapeutic actions and potential side effects at a molecular level (Jeong et al., 2012).

Wirkmechanismus

Target of Action

Dapoxetine N-Oxide, a metabolite of Dapoxetine, primarily targets the serotonin transporter . The serotonin transporter plays a crucial role in regulating the reuptake of serotonin, a neurotransmitter that modulates mood, cognition, reward, learning, memory, and numerous physiological processes .

Mode of Action

Dapoxetine N-Oxide works by inhibiting the serotonin transporter, thereby increasing serotonin’s action at the pre- and postsynaptic receptors . This inhibition of serotonin reuptake leads to an increase in serotonin concentration in the synaptic cleft, which can delay ejaculation .

Biochemical Pathways

The metabolism of Dapoxetine involves several biochemical pathways. It is primarily metabolized in the liver and kidneys via cytochrome P450 (CYP) 3A4, CYP2D6, and flavin monooxygenase 1 (FMO1), forming Dapoxetine N-Oxide and other metabolites . The main metabolic reactions include N-dealkylation, hydroxylation, N-oxidation, and dearylation .

Pharmacokinetics

Dapoxetine is rapidly absorbed in the body with a bioavailability of 15–76% (mean 42%), reaching its maximum plasma concentration (Cmax) 1–1.3 hours after oral administration . It is extensively protein-bound (>99%) and is metabolized in the liver and kidneys, forming Dapoxetine N-Oxide among other metabolites . The elimination half-life of Dapoxetine is 1.5–1.6 hours, and it is excreted via the kidneys .

Result of Action

The action of Dapoxetine N-Oxide at the molecular and cellular level results in significant neurobehavioral improvements. It has been shown to ameliorate cerebral ischemia/reperfusion-induced neurobehavioral deficits, reduce cerebral infarct volume, and mitigate histopathological damage . Moreover, Dapoxetine N-Oxide reduces lipid peroxidation, caspase-3, and inflammatory mediators, potentially improving neurological function and reducing cerebral damage .

Action Environment

While specific studies on the environmental influence on Dapoxetine N-Oxide’s action are limited, it’s known that environmental factors can affect the action of similar compounds. For instance, dissolved oxygen levels and carbon-to-nitrogen ratio can affect nitrous oxide emissions by influencing the physiological and ecological dynamics of nitrifying and denitrifying microbial communities

Safety and Hazards

Zukünftige Richtungen

The complete hepatic metabolism pathway of dapoxetine established according to the human liver microsome assay with the use of a high-resolution LC–MS system was described . Eleven biotransformation products of dapoxetine, including eight metabolites not reported in the literature so far, were detected and identified . These data may help in the clinical assessment of the metabolic elimination of dapoxetine and may provide fundamental information for further clinical studies .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Dapoxetine N-Oxide (90% purity) can be achieved through the oxidation of Dapoxetine using an oxidizing agent.", "Starting Materials": [ "Dapoxetine", "Oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite, or potassium permanganate)", "Solvent (e.g. water, acetonitrile, or methanol)", "Base (e.g. sodium hydroxide or potassium hydroxide)" ], "Reaction": [ "Dissolve Dapoxetine in the solvent and add the base to adjust the pH to around 10-11", "Add the oxidizing agent slowly while stirring the solution at room temperature or slightly above", "Monitor the reaction progress using TLC or HPLC", "Once the reaction is complete, quench the reaction with an acid (e.g. hydrochloric acid)", "Extract the product with a suitable organic solvent (e.g. ethyl acetate or dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain Dapoxetine N-Oxide (90% purity)" ] } | |

CAS-Nummer |

1346603-24-4 |

Molekularformel |

C21H23NO2 |

Molekulargewicht |

321.42 |

IUPAC-Name |

(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine oxide |

InChI |

InChI=1S/C21H23NO2/c1-22(2,23)20(18-10-4-3-5-11-18)15-16-24-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1 |

InChI-Schlüssel |

LVJBASLGSATTOZ-FQEVSTJZSA-N |

SMILES |

C[N+](C)(C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)[O-] |

Synonyme |

(αS)-N,N-Dimethyl-N-oxido-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine; (αS)-N,N-Dimethyl-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine N-Oxide; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)

![[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone](/img/structure/B585869.png)